

Technical Support Center: Overcoming Poor Solubility of Levamlodipine Besylate

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Compound of Interest

Compound Name: Levamlodipine besylate

Cat. No.: B192988

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with **levamlodipine besylate**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **levamlodipine besylate**?

Levamlodipine besylate is characterized as being slightly soluble in water. Its aqueous solubility is affected by pH, with solubility decreasing as the pH increases. For instance, at pH 1.2, 4.5, and 6.8, the solubility of amlodipine besylate has been reported to be approximately 0.38 mg/mL, 0.31 mg/mL, and 0.11 mg/mL, respectively.

Q2: Which organic solvents can be used to dissolve **levamlodipine besylate**?

Levamlodipine besylate is freely soluble in methanol, sparingly soluble in ethanol, and slightly soluble in 2-propanol. It also shows good solubility in dimethyl sulfoxide (DMSO).

Q3: What are the most common strategies to enhance the solubility of **levamlodipine besylate**?

The most common and effective strategies for improving the solubility and dissolution rate of **levamlodipine besylate** include:

- Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.
- Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.
- Nanoformulations: Reducing the particle size of the drug to the nanometer range, for example, through nanoemulsions.
- Use of Co-solvents: Employing a mixture of water and a water-miscible solvent to increase solubility.
- pH Adjustment: Modifying the pH of the formulation to a range where the drug exhibits higher solubility.

Q4: How do superdisintegrants impact the dissolution of **levamlodipine besylate** in solid dosage forms?

Superdisintegrants are crucial for the rapid disintegration of tablets, which in turn facilitates faster drug dissolution.^{[1][2][3]} For cationic drugs like levamlodipine, non-ionic superdisintegrants such as croscopovidone may offer faster dissolution rates compared to anionic ones like croscarmellose sodium and sodium starch glycolate, as they are less likely to have ionic interactions that could impede drug release.^{[1][2]} Combining different superdisintegrants can also lead to faster disintegration and improved dissolution.^{[3][4]}

Troubleshooting Guides

Issue 1: Precipitation of Levamlodipine Besylate During Formulation

Question: I am observing precipitation of **levamlodipine besylate** when preparing an aqueous-based formulation. What can I do to resolve this?

Answer:

Precipitation of **levamlodipine besylate** in aqueous media is a common issue due to its limited solubility. Here are some troubleshooting steps:

- pH Adjustment: The solubility of **levamlodipine besylate** is pH-dependent. Ensure the pH of your formulation is in the acidic range (ideally below 5) to maintain its solubility. You can use

pharmaceutically acceptable buffers to control the pH.

- **Co-solvent Addition:** Introduce a water-miscible co-solvent in which **levamlodipine besylate** has higher solubility, such as ethanol or propylene glycol. The concentration of the co-solvent should be optimized to maintain solubility without causing other formulation instabilities.
- **Complexation with Cyclodextrins:** Consider incorporating a cyclodextrin (e.g., hydroxypropyl- β -cyclodextrin) into your formulation. Cyclodextrins can form inclusion complexes with **levamlodipine besylate**, significantly enhancing its aqueous solubility.
- **Surfactant Addition:** The use of a suitable surfactant at a concentration above its critical micelle concentration (CMC) can help to solubilize the drug within micelles.

Issue 2: Poor and Inconsistent Dissolution from Solid Dosage Forms

Question: My **levamlodipine besylate** tablets are showing slow and variable dissolution profiles. How can I improve this?

Answer:

Slow and inconsistent dissolution is often linked to the poor solubility of the drug and formulation-related factors. Consider the following solutions:

- **Incorporate a Solubility Enhancement Technique:** The most effective approach is to enhance the intrinsic solubility of the drug within the formulation. Preparing a solid dispersion of **levamlodipine besylate** with a hydrophilic polymer like PEG 6000 or forming an inclusion complex with a cyclodextrin prior to tablet compression can significantly improve the dissolution rate.^[4]
- **Optimize Superdisintegrant Concentration:** Ensure you are using an adequate concentration of a suitable superdisintegrant. As mentioned in the FAQs, for a cationic drug like levamlodipine, a non-ionic superdisintegrant like crospovidone might be advantageous.^{[1][2]} You can also evaluate a combination of superdisintegrants.^{[3][4]}
- **Particle Size Reduction:** While not as effective as molecular-level dispersion, reducing the particle size of the drug substance through micronization can increase the surface area

available for dissolution.

- **Evaluate Excipient Compatibility:** Incompatibility with certain excipients can hinder dissolution. For instance, interactions between **levamlodipine besylate** and lactose in the presence of magnesium stearate and moisture can occur, potentially affecting stability and dissolution.

Experimental Protocols

Protocol 1: Preparation of Levamlodipine Besylate Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of **levamlodipine besylate** with Polyethylene Glycol (PEG) 6000, which has been shown to enhance its solubility and dissolution rate.^{[5][6]}

Materials:

- **Levamlodipine Besylate**
- Polyethylene Glycol (PEG) 6000
- Methanol
- Mortar and Pestle
- Sieve (#60 mesh)
- Magnetic stirrer with hot plate
- Desiccator

Procedure:

- **Preparation of Drug-Polymer Solution:**
 - Accurately weigh **levamlodipine besylate** and PEG 6000 in a desired ratio (e.g., 1:1, 1:2, 1:3 w/w).

- Dissolve the weighed quantities in a minimal amount of methanol in a beaker with continuous stirring using a magnetic stirrer.
- Solvent Evaporation:
 - Gently heat the solution on a hot plate at approximately 40°C while stirring continuously to facilitate the evaporation of methanol.
 - Continue heating until a solid mass is formed.
- Drying and Pulverization:
 - Transfer the solid mass to a desiccator and dry overnight to ensure complete removal of the solvent.
 - Grind the dried solid dispersion into a fine powder using a mortar and pestle.
 - Pass the powdered solid dispersion through a #60 mesh sieve to obtain a uniform particle size.
- Storage:
 - Store the prepared solid dispersion in a well-closed container in a desiccator until further use.

Troubleshooting:

- Oily residue instead of a solid mass: This may indicate incomplete solvent evaporation. Extend the drying time or use a vacuum oven at a controlled temperature.
- Phase separation during solvent evaporation: The stirring speed might be too low, or the solvent is evaporating too quickly. Reduce the temperature and increase the stirring speed to ensure a homogenous dispersion.

Protocol 2: Preparation of Levamlodipine Besylate- β -Cyclodextrin Inclusion Complex by Kneading Method

This method is a simple and efficient way to prepare inclusion complexes of **levamlodipine besylate** with β -cyclodextrin to improve its solubility.[7][8]

Materials:

- **Levamlodipine Besylate**
- β -Cyclodextrin
- Water
- Methanol
- Mortar and Pestle
- Oven

Procedure:

- Molar Ratio Calculation:
 - Calculate the required amounts of **levamlodipine besylate** and β -cyclodextrin for a 1:1 molar ratio.
- Kneading Process:
 - Place the accurately weighed β -cyclodextrin in a mortar.
 - Add a small amount of a water-methanol mixture to the β -cyclodextrin to form a paste.
 - Gradually add the accurately weighed **levamlodipine besylate** to the paste.
 - Knead the mixture thoroughly for 45-60 minutes. During this process, add more of the water-methanol mixture if necessary to maintain a suitable consistency.
- Drying:
 - Dry the resulting paste in an oven at 60°C until a constant weight is achieved.

- Pulverization and Sieving:
 - Pulverize the dried complex in a mortar and pass it through a suitable sieve to obtain a fine powder.
- Storage:
 - Store the prepared inclusion complex in a tightly sealed container, protected from light and moisture.

Troubleshooting:

- Clumpy or sticky product: The amount of solvent used during kneading might have been excessive. Ensure to add the solvent mixture dropwise to achieve a paste-like consistency.
- Low complexation efficiency: The kneading time might be insufficient. Ensure thorough and consistent kneading for the recommended duration to facilitate complex formation.

Protocol 3: Formulation of Levamlodipine Besylate Nanoemulsion by Spontaneous Emulsification Method

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion to enhance the solubility and bioavailability of **levamlodipine besylate**.^{[4][9]}

Materials:

- **Levamlodipine Besylate**
- Oil phase (e.g., Labrafil M)
- Surfactant (e.g., Tween 80)
- Co-surfactant (e.g., Ethanol)
- Aqueous phase (Distilled water)
- Magnetic stirrer

Procedure:

- Preparation of the Organic Phase:
 - Accurately weigh the required amount of **levamlodipine besylate** and dissolve it in the oil phase (e.g., 15% w/w Labrafil M).
 - To this mixture, add the surfactant (e.g., Tween 80) and co-surfactant (e.g., Ethanol) in a predetermined ratio (e.g., 2:1) to form the S/CoS mixture (e.g., 35% w/w).
 - Stir the mixture gently until a homogenous solution is obtained.
- Formation of Nanoemulsion:
 - Slowly add the aqueous phase (e.g., 50% w/w distilled water) dropwise to the organic phase under continuous stirring with a magnetic stirrer.
 - Continue stirring until a transparent or translucent nanoemulsion is formed.
- Characterization:
 - Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Troubleshooting:

- Phase separation or cloudy appearance: This could be due to an inappropriate ratio of oil, surfactant, and co-surfactant. It is crucial to construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region for the chosen components.
- Large droplet size: The rate of addition of the aqueous phase or the stirring speed might not be optimal. A slower addition rate and moderate stirring speed are generally preferred for spontaneous emulsification. For smaller droplet sizes, high-energy methods like high-pressure homogenization or ultrasonication may be required.[\[10\]](#)

Data Presentation

Table 1: Solubility of Amlodipine Besylate in Various Media

Medium	pH	Solubility (mg/mL)
Hydrochloric Acid Buffer	1.2	~ 0.38
Acetate Buffer	4.5	~ 0.31
Phosphate Buffer	6.8	~ 0.11

Table 2: Enhancement of Amlodipine Besylate Solubility using Solid Dispersions with PEG 6000 (Solvent Evaporation Method)

Drug:PEG 6000 Ratio (w/w)	Solubility (µg/mL)	Fold Increase in Solubility
1:1	137.36	~ 1.2
1:3	253.30	~ 2.3
1:5	264.30	~ 2.4
1:7	248.00	~ 2.2
1:10	232.60	~ 2.1

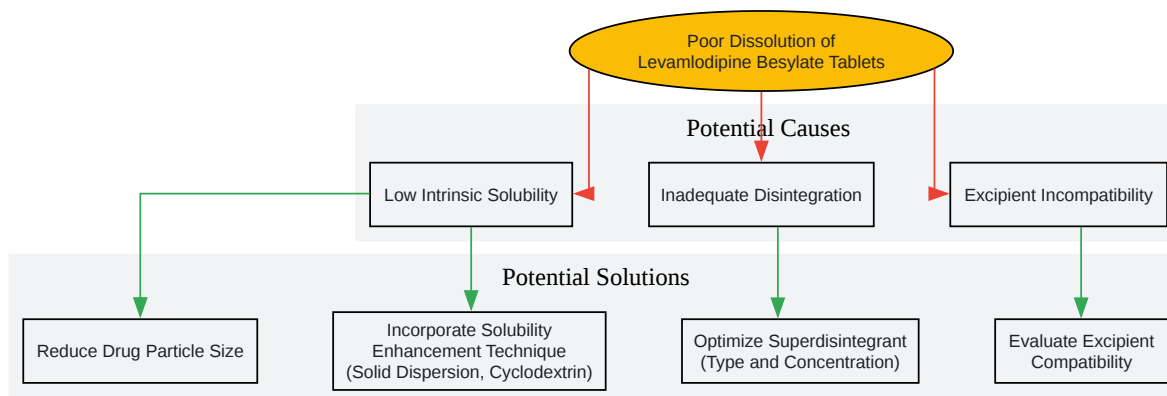
(Data adapted from a study on
amlodipine besylate)[5]

Visualizations



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Caption: Workflow for Solid Dispersion Preparation.



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Caption: Troubleshooting Poor Tablet Dissolution.

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